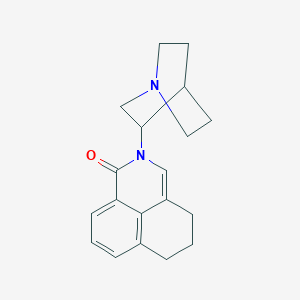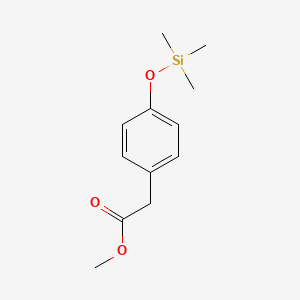
4-(Trimethylsiloxy)phenylacetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethylsiloxy)phenylacetic acid methyl ester is a chemical compound with a complex structure that includes a phenyl group substituted with a trimethylsiloxy group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester typically involves the esterification of acetic acid derivatives with [p-(trimethylsiloxy)phenyl] alcohol. One common method involves the reaction of [p-(trimethylsiloxy)phenyl] alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trimethylsiloxy)phenylacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the trimethylsiloxy group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Trimethylsiloxy)phenylacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and [p-(trimethylsiloxy)phenyl] alcohol, which can then participate in further chemical reactions. The trimethylsiloxy group can also enhance the compound’s stability and reactivity by providing steric protection and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, phenyl ester: Similar structure but lacks the trimethylsiloxy group.
Benzeneacetic acid, α-[(trimethylsiloxy)phenyl]-, trimethylsilyl ester: Contains a similar trimethylsiloxy group but differs in the ester linkage.
Hydrocinnamic acid, p-(trimethylsiloxy)-, trimethylsilyl ester: Another compound with a trimethylsiloxy group but with a different aromatic structure.
Uniqueness
4-(Trimethylsiloxy)phenylacetic acid methyl ester is unique due to the presence of both the ester and trimethylsiloxy groups, which confer distinct chemical properties. The trimethylsiloxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and stability, making it valuable in various chemical applications.
Propiedades
Número CAS |
27798-62-5 |
|---|---|
Fórmula molecular |
C12H18O3Si |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
methyl 2-(4-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C12H18O3Si/c1-14-12(13)9-10-5-7-11(8-6-10)15-16(2,3)4/h5-8H,9H2,1-4H3 |
Clave InChI |
PJYMTPVMHGKBNM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



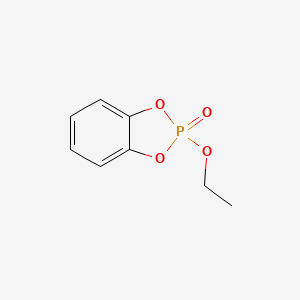
![4-{5-Methyl-4-[(4-methylbenzenesulfonyl)methyl]-1,3-oxazol-2-YL}-N-[(pyridin-2-YL)methyl]benzamide](/img/structure/B8645323.png)

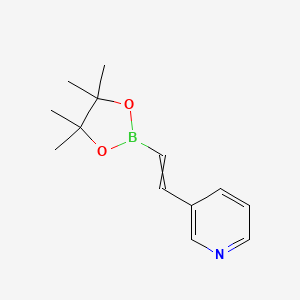

![N-methyl-N-[2-(3,4-dimethyl-phenyl)-ethyl]-amine](/img/structure/B8645369.png)
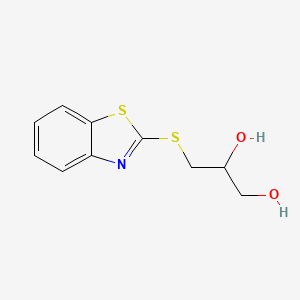
![1-Phenyl-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5(6h)-one](/img/structure/B8645383.png)
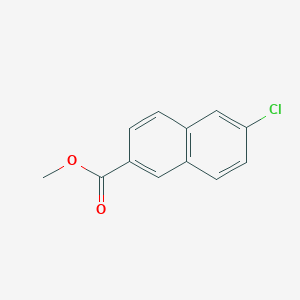
![4-chloro-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B8645391.png)
![2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B8645400.png)
